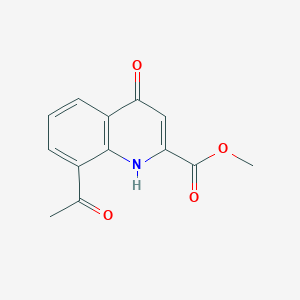

Methyl 8-acetyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO4 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

methyl 8-acetyl-4-oxo-1H-quinoline-2-carboxylate |

InChI |

InChI=1S/C13H11NO4/c1-7(15)8-4-3-5-9-11(16)6-10(13(17)18-2)14-12(8)9/h3-6H,1-2H3,(H,14,16) |

InChI Key |

LNWWTKVORCXKFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1NC(=CC2=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization as a Foundation for Quinoline Core Formation

The Gould-Jacobs reaction remains a cornerstone for synthesizing 4-oxo-1,4-dihydroquinoline derivatives. This method involves the thermal cyclization of aniline derivatives with β-ketoesters or malonate esters to form the quinoline core. For example, methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate was synthesized via a two-step process starting from 2-bromo-4-fluoroaniline . The first step involved condensation with diethyl ethoxymethylenemalonate in methanol under heating (82% yield), followed by cyclization in DowTherm A at 250°C (78% yield) .

Adapting this method for methyl 8-acetyl-4-oxo-1,4-dihydroquinoline-2-carboxylate would require substituting the bromo and fluoro substituents with an acetyl group. This could be achieved by introducing an acetylated aniline precursor or modifying the cyclization conditions to favor acetyl group retention. For instance, using 2-acetylaniline as a starting material might enable direct incorporation of the acetyl moiety at the 8-position during cyclization.

Friedel-Crafts Acylation for Direct Acetyl Group Introduction

Friedel-Crafts acylation offers a viable route to introduce acetyl groups onto aromatic systems. In the context of quinolines, this reaction typically targets electron-rich positions, such as the 6- or 8-positions, depending on the directing effects of existing substituents. The ester group at position 2 and the ketone at position 4 in the target compound may direct electrophilic substitution to the 8-position.

A study on 4-oxo-1,4-dihydroquinoline-3-carboxamides demonstrated the use of acyl chlorides in the presence of Lewis acids like AlCl₃ to introduce aryl and alkyl groups . Applying this to methyl 4-oxo-1,4-dihydroquinoline-2-carboxylate, treatment with acetyl chloride and AlCl₃ in dichloromethane could yield the 8-acetyl derivative. However, regioselectivity must be carefully controlled, as competing substitution at other positions (e.g., 5 or 7) may occur.

Nitro Group Reduction and Subsequent Acetylation

An alternative pathway involves synthesizing a nitro-substituted intermediate followed by reduction and acetylation. Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate serves as a key precursor here. Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) of the nitro group would yield the corresponding amine, which could then undergo acetylation with acetic anhydride or acetyl chloride.

For example:

-

Reduction :

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate → Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate. -

Acetylation :

Treatment with acetic anhydride in pyridine or THF to yield the 8-acetyl derivative.

This method benefits from high regioselectivity but requires optimization of reduction conditions to prevent over-reduction or decomposition of the quinoline core.

Comparative Analysis of Synthetic Routes

The table below summarizes the proposed methods, their advantages, and challenges:

Critical Considerations and Optimization Strategies

-

Regioselectivity Control : The ester at position 2 and ketone at position 4 exert competing directing effects. Computational studies (e.g., DFT calculations) could predict the most electrophilic site for acetylation.

-

Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) may enhance solubility during cyclization, while high-boiling solvents (DowTherm A) are critical for Gould-Jacobs reactions .

-

Protecting Groups : Temporary protection of the ketone (e.g., as a ketal) might prevent undesired side reactions during acetylation.

Chemical Reactions Analysis

8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 8-acetyl-4-hydroxy-1,4-dihydro-quinoline-2-carboxylic acid methyl ester.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced with other functional groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds within the quinoline class exhibit significant antimicrobial activity. Methyl 8-acetyl-4-oxo-1,4-dihydroquinoline-2-carboxylate may demonstrate similar effects due to its structural characteristics. Studies have shown that derivatives of quinolines can inhibit bacterial growth and show efficacy against various pathogens .

Anticancer Potential

Quinoline derivatives have also been studied for their anticancer properties. Preliminary investigations suggest that this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions with cellular pathways are an area of ongoing research .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against common bacterial strains. The compound exhibited notable inhibitory effects at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was tested for its ability to induce apoptosis in human cancer cells. Results indicated that the compound significantly increased apoptotic markers compared to control groups, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: Nitro and acetyl groups at position 8 are electron-withdrawing, reducing electron density on the quinoline ring, which may affect reactivity in substitution reactions .

- Biological Activity : Chloro and bromo derivatives exhibit antimicrobial properties, while trifluoromethyl groups improve pharmacokinetic profiles .

- Synthetic Pathways: Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate derivatives (e.g., ) often undergo Mannich reactions with amines and formaldehyde, but the acetyl group in the target compound may require alternative strategies to avoid hydrolysis .

Spectroscopic and Crystallographic Data

- NMR Analysis: For analogs like methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate, characteristic peaks include δ 3.97 ppm (ester -OCH₃) and δ 12.26 ppm (NH proton), with aromatic protons appearing between δ 7.76–8.00 ppm . Similar shifts are expected for the acetyl derivative, with additional signals for the acetyl group (e.g., δ ~2.5 ppm for -COCH₃).

Biological Activity

Introduction

Methyl 8-acetyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No. 10037-32-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a quinoline core with an acetyl group at the 8-position and a carboxylate ester at the 2-position. Its molecular formula is with a molecular weight of 245.23 g/mol. The presence of these functional groups is believed to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.23 g/mol |

| CAS Number | 10037-32-8 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of quinolone compounds found that certain modifications could enhance their efficacy against resistant strains of bacteria, including Mycobacterium tuberculosis (M. tb).

Minimum Inhibitory Concentration (MIC) Values

The MIC values of this compound and related compounds were evaluated against different strains, as summarized in the following table:

| Compound | MIC (mg/mL) | MIC (mM) |

|---|---|---|

| Methyl 8-acetyl-4-oxo... | 16 | 40.89 |

| Ethambutol | 4.89 | |

| Bromo-substituted derivative | 9.97 |

These results suggest that while this compound has moderate activity against certain strains, its derivatives show enhanced potency.

Mechanism of Action

The mechanism of action for this compound appears to involve the inhibition of key bacterial enzymes involved in DNA replication and repair, similar to other quinolone antibiotics. Molecular docking studies have indicated that this compound can effectively bind to topoisomerase IV and DNA gyrase, enzymes critical for bacterial survival.

Case Studies

- Antitubercular Activity : A study highlighted the effectiveness of methyl 8-acetyl-4-oxo-1,4-dihydroquinoline derivatives against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb. The most active compounds demonstrated selectivity towards bacterial cells over mammalian cells, indicating a potential lack of cytotoxicity .

- Cytotoxicity Testing : In vitro cytotoxicity assays using Vero cells showed that the IC50 values for several derivatives were significantly higher than their MIC values against M. tb, suggesting a favorable therapeutic index .

- Modification Studies : Research on structural modifications indicated that altering specific functional groups could enhance antimicrobial activity while reducing cytotoxic effects. For instance, substituting the carboxylic acid group led to improved penetration in bacterial cell membranes .

This compound presents promising biological activity, particularly as an antimicrobial agent against resistant strains of bacteria such as M. tb. Its mechanism involves inhibition of essential bacterial enzymes, with modifications leading to enhanced efficacy and reduced toxicity.

Further research is warranted to explore its full potential as a therapeutic agent and to optimize its structure for improved activity against various pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.